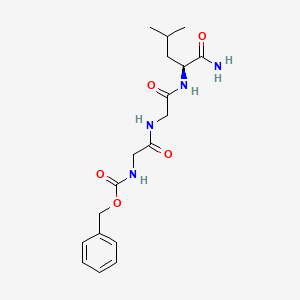
Z-Gly-Gly-Leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Leu-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the side chains of the amino acids.
Substitution: The peptide can participate in substitution reactions, where functional groups on the amino acids are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids glycine and leucine .
Scientific Research Applications
Z-Gly-Gly-Leu-NH2 has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.
Biotechnology: Employed in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Z-Gly-Gly-Leu-NH2 involves its interaction with specific enzymes and receptors in biological systems. The peptide can act as a substrate for proteases, which cleave the peptide bonds and release the constituent amino acids. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Phe-NH2: Another tripeptide with similar structural features but different amino acid composition.
Z-Gly-Gly-Val-NH2: A tripeptide with valine instead of leucine, affecting its biochemical properties
Uniqueness
Z-Gly-Gly-Leu-NH2 is unique due to its specific sequence of glycine and leucine, which imparts distinct biochemical properties and interactions with enzymes. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
Molecular Formula |
C18H26N4O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C18H26N4O5/c1-12(2)8-14(17(19)25)22-16(24)10-20-15(23)9-21-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,19,25)(H,20,23)(H,21,26)(H,22,24)/t14-/m0/s1 |
InChI Key |
DLCQDKNZTBGGOD-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


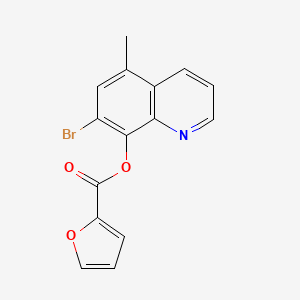
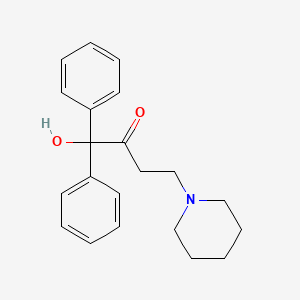
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
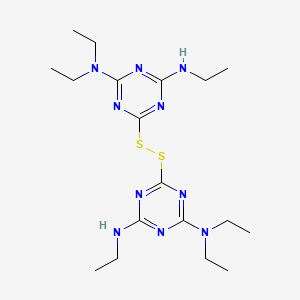
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
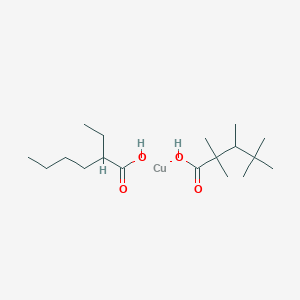
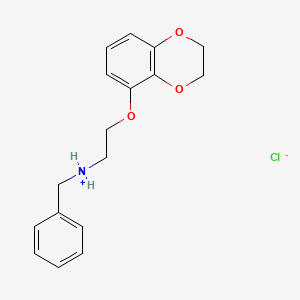
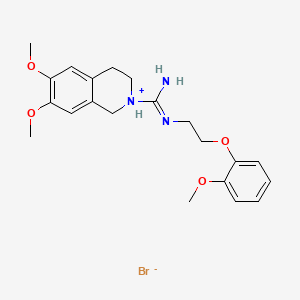
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
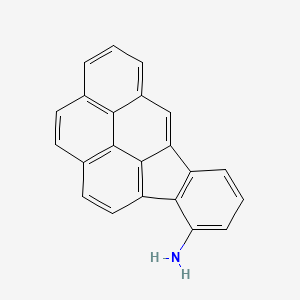
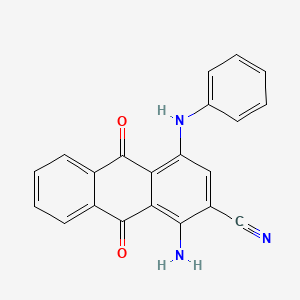
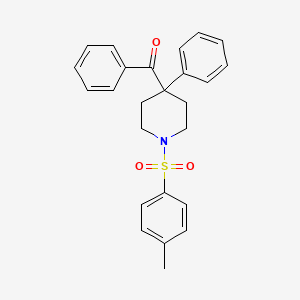
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)
